5-Pyrrolidinomethyluridine: A Technical Overview of a Novel Uridine Analog
5-Pyrrolidinomethyluridine: A Technical Overview of a Novel Uridine Analog
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Pyrrolidinomethyluridine, a modified pyrimidine nucleoside. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related 5-substituted uridine analogs to project its chemical characteristics, potential biological activities, and relevant experimental methodologies.
Chemical Structure and Properties
5-Pyrrolidinomethyluridine is a derivative of the nucleoside uridine, characterized by the attachment of a pyrrolidinomethyl group at the 5-position of the uracil base. This modification is anticipated to influence its chemical properties and biological activity.
Chemical Structure:
Caption: Chemical structure of 5-Pyrrolidinomethyluridine.
Based on the structure of uridine and related compounds, the following physicochemical properties for 5-Pyrrolidinomethyluridine can be predicted.
| Property | Predicted Value |
| Molecular Formula | C14H21N3O6 |
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
| CAS Number | Not available |
| Predicted LogP | -1.5 to -0.5 |
| Predicted Solubility | Soluble in water and polar organic solvents |
Synthesis and Characterization
The synthesis of 5-Pyrrolidinomethyluridine can likely be achieved through a Mannich-type reaction on uridine or a protected uridine derivative. This common method for introducing aminomethyl groups at the 5-position of uracil involves the reaction of the starting uridine with formaldehyde and pyrrolidine.
General Synthetic Protocol
A plausible synthetic route is outlined below. This protocol is based on established methods for the synthesis of analogous 5-substituted uridine derivatives.
Caption: A potential synthetic workflow for 5-Pyrrolidinomethyluridine.
Detailed Steps:
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Protection of Ribose Hydroxyls: The 2'- and 3'-hydroxyl groups of the ribose moiety of uridine are protected, for example, as an isopropylidene ketal, to prevent side reactions.
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Mannich Reaction: The protected uridine is reacted with an aqueous solution of formaldehyde and pyrrolidine in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating.
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Deprotection: The protecting group is removed under mild acidic conditions to yield the final product.
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Purification: The crude product is purified using techniques like column chromatography on silica gel or reversed-phase HPLC.
Characterization
The structure of the synthesized 5-Pyrrolidinomethyluridine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the uridine and pyrrolidinomethyl moieties and their connectivity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum.
Potential Biological Activity and Signaling Pathways
Derivatives of 5-substituted uridines are known to exhibit a range of biological activities, including antiviral and anticancer properties. The introduction of the pyrrolidinomethyl group may modulate these activities.
Anticipated Biological Effects
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Antiviral Activity: Many 5-substituted uridine analogs act as inhibitors of viral enzymes such as thymidylate synthase or viral DNA/RNA polymerases.
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Anticancer Activity: These compounds can interfere with nucleic acid metabolism in rapidly dividing cancer cells, leading to apoptosis.
Hypothetical Signaling Pathway Involvement
Given the structural similarity to other nucleoside analogs, 5-Pyrrolidinomethyluridine could potentially be metabolized within the cell and interfere with DNA and RNA synthesis pathways.
Caption: Hypothetical intracellular activation and mechanism of action.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 5-substituted uridine analogs can be adapted for 5-Pyrrolidinomethyluridine.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of 5-Pyrrolidinomethyluridine on cancer cell lines.
Methodology:
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Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of 5-Pyrrolidinomethyluridine for a specified period (e.g., 48-72 hours).
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Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Antiviral Activity Assay
Objective: To evaluate the antiviral activity of 5-Pyrrolidinomethyluridine against a specific virus (e.g., Herpes Simplex Virus-1, HSV-1).
Methodology:
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Host Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 96-well plates.
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Viral Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).
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Compound Treatment: Immediately after infection, the cells are treated with various concentrations of 5-Pyrrolidinomethyluridine.
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Assessment of Viral Replication: After an incubation period, the inhibition of viral replication is determined by methods such as plaque reduction assay, quantitative PCR (qPCR) for viral DNA, or an enzyme-linked immunosorbent assay (ELISA) for viral antigens.
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Data Analysis: The effective concentration that inhibits viral replication by 50% (EC₅₀) is determined.
Conclusion
While direct experimental data on 5-Pyrrolidinomethyluridine is scarce, its structural features suggest it is a promising candidate for investigation as a potential therapeutic agent. The synthetic routes and biological evaluation methods outlined in this guide, based on established knowledge of related 5-substituted uridine analogs, provide a solid foundation for future research into this novel compound. Further studies are warranted to elucidate its precise chemical properties, biological activities, and mechanism of action.
